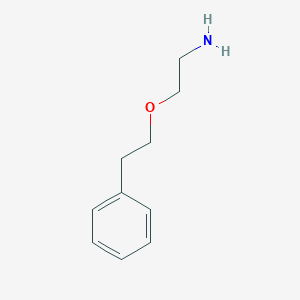

2-(Phenethyloxy)-1-ethanamine

Description

2-(Phenethyloxy)-1-ethanamine is an ethanamine derivative featuring a phenethyloxy group (OCH2CH2C6H5) attached to the ethylamine backbone. The phenethyloxy substituent introduces a two-carbon spacer between the aromatic ring and the ether oxygen, distinguishing it from benzyloxy (one-carbon spacer) and phenoxy (direct aryl-O linkage) derivatives. This structural variation impacts physicochemical properties, bioavailability, and biological activity.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(2-phenylethoxy)ethanamine |

InChI |

InChI=1S/C10H15NO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |

InChI Key |

DEAFSYBOATUGFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Nomenclature Variations

- Phenoxyethylamine (2-Phenoxyethylamine): Structure: NH2CH2CH2-O-Ph Molecular Formula: C8H11NO Molecular Weight: 137.18 g/mol Key Difference: Direct phenoxy linkage without a carbon spacer. Nomenclature: Also called β-phenoxyethylamine or 2-phenoxyethanamine, highlighting the IUPAC substitutive naming rules .

- 2-(Benzyloxy)-1-ethanamine: Structure: NH2CH2CH2-O-CH2Ph Molecular Formula: C9H13NO Molecular Weight: 151.21 g/mol (free base); 187.66 g/mol (hydrochloride salt) Key Difference: Benzyloxy group (OCH2Ph) introduces a single carbon spacer. Applications: Used in biochemical research, often as a hydrochloride salt for stability .

- 2-(4-Methoxyphenyl)-1-ethanamine: Structure: NH2CH2CH2-C6H4-OCH3 (para-substituted) Molecular Formula: C9H13NO Key Difference: Methoxy substitution on the aryl ring enhances electronic effects. Synthesis: Reacted with benzenesulfonyl chloride to form antibacterial sulfonamides .

2-(2-Thienyl)-1-ethanamine :

Physicochemical Properties

*Predicted data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.